3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-
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Overview
Description
3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-: is a chemical compound with the molecular formula C9H16O2 . It is a bicyclic ether, characterized by a unique structure that includes two oxygen atoms within a six-membered ring. . It is primarily used in research settings and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate , followed by an alkaline reaction in anhydrous tetrahydrofuran (THF) . The intermediate product is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides , while reduction may produce alcohols or ethers .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . Its reactivity and stability make it a useful tool for probing biological systems.
Medicine: While not commonly used directly in medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry: In industrial applications, 3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl- is used in the production of polymers and resins . Its properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which 3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with active sites, leading to changes in the activity of the target molecules. This interaction can affect various biochemical pathways , influencing processes such as signal transduction and metabolism .
Comparison with Similar Compounds
- 3,4-Epoxytetrahydrofuran
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Comparison: Compared to similar compounds, 3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl- is unique due to its pentyl group substitution, which can influence its reactivity and solubility . This structural difference can lead to variations in its chemical behavior and applications .
Properties
CAS No. |
375844-03-4 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-pentyl-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-9-7-10-6-8(9)11-9/h8H,2-7H2,1H3 |
InChI Key |
RDBDAKCTIYIZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12COCC1O2 |
Origin of Product |
United States |
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